Chloropentamethyldisilane, with the chemical formula and CAS number 1560-28-7, is a silane compound characterized by its unique structure, which consists of a disilane core with five methyl groups and one chlorine substituent. This compound is notable for its high volatility and reactivity, making it a significant intermediate in various chemical processes. Chloropentamethyldisilane is typically available in high purity and can be found in submicron and nanopowder forms, which are essential for specialized applications in material science and nanotechnology .
Chloropentamethyldisilane can be synthesized through several methods, including:
These synthesis methods allow for the production of chloropentamethyldisilane with varying degrees of purity and yield based on the specific conditions employed .
Chloropentamethyldisilane finds applications across various fields:
Due to its unique properties, chloropentamethyldisilane is crucial in developing advanced materials with tailored functionalities .
Research on interaction studies involving chloropentamethyldisilane primarily focuses on its reactivity with water and other nucleophiles. The hydrolysis reaction leads to the formation of silanol groups, which can further polymerize or react with other silanes to form complex siloxane networks. Understanding these interactions is essential for optimizing its use in material applications and ensuring safety during handling .
Chloropentamethyldisilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Features |
---|---|---|
Trimethylsilane | Simple silane, less complex than chloropentamethyldisilane. | |
Dimethylchlorosilane | Contains chlorine but fewer methyl groups; more reactive. | |
Hexamethyldisilazane | Contains nitrogen; used in different applications like coatings. | |
Octamethylcyclotetrasiloxane | Cyclic structure; used primarily in lubricants and coatings. |
Chloropentamethyldisilane's unique combination of five methyl groups and one chlorine atom distinguishes it from these similar compounds, influencing its reactivity and application potential significantly .
Industrial synthesis of chloropentamethyldisilane primarily relies on Wurtz-type coupling reactions, adapted from methods used for analogous disilanes like hexamethyldisilane [4]. In this process, chlorosilane precursors undergo reductive coupling in the presence of alkali metals. For example, the reaction of chloropentamethyldisilane precursors with potassium graphite at elevated temperatures facilitates the formation of Si–Si bonds:
$$
2 \, \text{Me}3\text{SiCl} + 2 \, \text{K} \rightarrow \text{Me}3\text{Si–SiMe}_3 + 2 \, \text{KCl}
$$
Scaled-up production optimizes parameters such as temperature (120–150°C), solvent selection (typically tetrahydrofuran or diethyl ether), and stoichiometric ratios to maximize yield [4]. Industrial reactors employ inert atmospheres to prevent oxidation and ensure product stability.
Laboratory synthesis of chloropentamethyldisilane emphasizes precision and scalability. Smaller-scale adaptations of the Wurtz reaction utilize sodium or potassium dispersed in mineral oil, enabling controlled Si–Si bond formation [4]. Recent innovations include electroreductive methods, which avoid stoichiometric metal reductants. For instance, electrochemical cells with graphite cathodes and sacrificial magnesium anodes facilitate the coupling of chlorosilanes under mild conditions (room temperature, ambient pressure) [5] [6].
Component | Specification |
---|---|
Electrolyte | Tetrabutylammonium perchlorate (0.1 M) |
Solvent | Tetrahydrofuran |
Electrodes | Graphite (cathode), Magnesium (anode) |
Substrate | Chloropentamethyldisilane precursors |
This method achieves yields exceeding 65% for cross-coupled disilanes while minimizing metal waste [5].
The Rochow-Müller (direct) process, which synthesizes chlorosilanes from silicon and methyl chloride, indirectly supports chloropentamethyldisilane production. While not explicitly detailed in the literature, analogous pathways suggest that methylchlorosilane intermediates could undergo further chlorination and coupling to yield pentamethyl derivatives. For example, dichlorotetramethyldisilane—a potential precursor—may form via controlled chlorination of tetramethyldisilane [5].
Electroreductive cross-coupling enables the synthesis of heterodisilanes with high selectivity. By applying a reducing potential (-2.5 V vs. SCE), chloropentamethyldisilane precursors undergo a two-electron reduction to form silyl anions, which subsequently react with electrophilic partners [5] [6]. This method avoids homocoupling by leveraging steric and electronic differences between chlorosilanes.
Case Study:
Coupling chlorodimethylphenylsilane with chlorodimethylsilane in a THF-based electrolyte yields heterodisilanes with a 13:1 selectivity over homodimers [5].
The ECE mechanism involves sequential reduction, chemical reaction, and further electrochemical steps. For chloropentamethyldisilane synthesis, this approach proceeds as follows:
This pathway is particularly effective for synthesizing cyclic oligosilanes, such as dodecamethylcyclohexasilane, in yields up to 38% [5].
Catalyst selection critically influences reaction efficiency and selectivity. Nickel and molybdenum electrodes outperform graphite in cross-coupling reactions, achieving yields of 68–70% with >20:1 selectivity [5].
Electrode Material | Yield (%) | Selectivity (Hetero:Homodimer) |
---|---|---|
Graphite | 65 | 13:1 |
Nickel | 70 | 20:1 |
Molybdenum | 68 | 22:1 |
Hybrid catalysts, such as tetrabutylammonium tetraphenylborate, further enhance conductivity and stabilize reactive intermediates [5].
Flammable;Corrosive